![molecular formula C28H27ClN2O B12618199 [1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a chloro-substituted naphthalenyl propyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The chloro-substituted naphthalenyl propyl side chain is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized naphthalenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: In biological research, it serves as a probe to study protein-ligand interactions due to its ability to bind to specific proteins.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, owing to its structural similarity to known bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For instance, the dimethylamino group can form hydrogen bonds with amino acid residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-phenyl)propyl]-
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(methylamino)-1-(2-naphthalenyl)propyl]-
Uniqueness: Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C28H27ClN2O |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[3-(dimethylamino)-1-naphthalen-2-ylpropyl]benzamide |
InChI |
InChI=1S/C28H27ClN2O/c1-31(2)18-17-27(25-12-9-20-5-3-4-6-24(20)19-25)30-28(32)23-10-7-21(8-11-23)22-13-15-26(29)16-14-22/h3-16,19,27H,17-18H2,1-2H3,(H,30,32) |
InChI Key |
BWYFLBGAWSTHKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


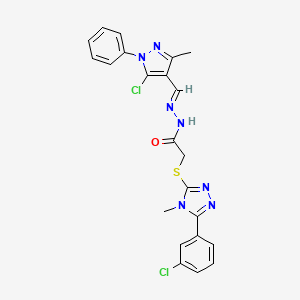
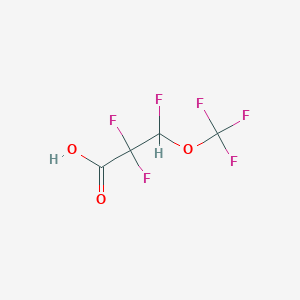


![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
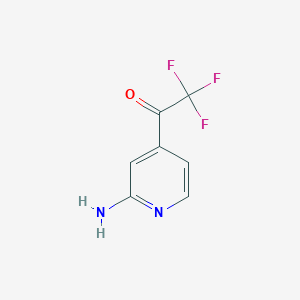
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)
![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
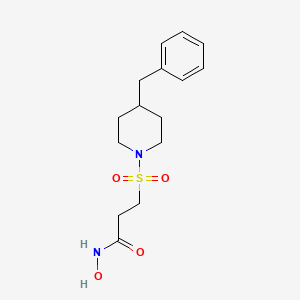
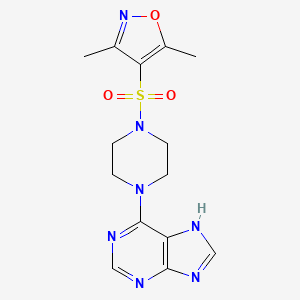
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
